3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one
Description
This compound belongs to the kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) derivative family, characterized by a 4H-pyran-4-one core substituted with hydroxyl, hydroxymethyl, and a piperazine-based moiety. The piperazine ring at position 2 is functionalized with a 2-hydroxyethyl group, distinguishing it from other analogs. Kojic acid derivatives are widely studied for their chelating, antioxidant, and antimicrobial properties .
Properties
Molecular Formula |
C13H20N2O5 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-hydroxy-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C13H20N2O5/c16-6-5-14-1-3-15(4-2-14)8-12-13(19)11(18)7-10(9-17)20-12/h7,16-17,19H,1-6,8-9H2 |
InChI Key |
GGVORFBCCDEZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C(=O)C=C(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The hydroxyl groups may also play a role in hydrogen bonding and other interactions at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 4H-pyran-4-one derivatives with variations in the piperazine substituents. Key differences in molecular properties, synthetic routes, and biological activities are summarized below:
Table 1: Structural and Functional Comparison of 4H-Pyran-4-one Derivatives
| Compound Name | Piperazine Substituent | Molecular Formula | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 3-Hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one | 4-(2-Hydroxyethyl)piperazin-1-yl | C₁₃H₂₁N₂O₅* | ~297.33† | Hypothesized enhanced solubility due to hydroxyethyl group; potential antimicrobial activity | [8, 13] |
| 3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one | 4-Methylpiperazin-1-yl | C₁₂H₁₈N₂O₄ | 254.29 | Moderate lipophilicity; studied in coordination chemistry | [2, 12] |
| 3-Hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one | 4-(4-Methoxyphenyl)piperazin-1-yl | C₁₈H₂₂N₂O₅ | 346.38 | Increased lipophilicity; potential CNS activity due to aryl substitution | [15] |
| 3-Hydroxy-6-(hydroxymethyl)-2-{[4-(3-trifluoromethylphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one | 4-(3-Trifluoromethylphenyl)piperazin-1-yl | C₁₈H₁₉F₃N₂O₄ | 384.35 | Enhanced metabolic stability and electronegativity from CF₃ group | [14] |
*Derived from structural analogy to and ; †Estimated based on substituent contributions.
Key Findings:
Solubility and Polarity :
- The 2-hydroxyethyl group in the target compound likely improves water solubility compared to methyl or aryl-substituted analogs, similar to HEPES buffer derivatives .
- The 4-methoxyphenyl and 3-trifluoromethylphenyl variants exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Synthetic Accessibility :
- Piperazine-substituted kojic acid derivatives are typically synthesized via one-pot reactions or acid-catalyzed condensations. For example, and describe the use of acetic acid (70°C) to link guaiazulene to kojic acid analogs, suggesting similar conditions could apply to the target compound .
The 2-hydroxyethyl group may enhance interactions with hydrophilic biological targets, such as enzymes or receptors, compared to hydrophobic aryl groups .
Thermal and Chemical Stability: Fluorinated derivatives (e.g., trifluoromethylphenyl) exhibit greater thermal stability due to strong C-F bonds, as noted in . Hydroxyethyl-substituted compounds may have lower thermal stability but improved compatibility with polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
